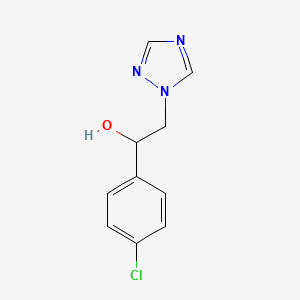

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol

Vue d'ensemble

Description

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a chlorophenyl group and a triazole ring attached to an ethan-1-ol backbone

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and 1H-1,2,4-triazole.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors and automated systems to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the overall production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the triazole ring or the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation Products: Ketones and aldehydes.

Reduction Products: Various alcohol derivatives.

Substitution Products: Compounds with substituted triazole or chlorophenyl groups.

Applications De Recherche Scientifique

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antifungal and antibacterial agent due to the presence of the triazole ring, which is known for its biological activity.

Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Biological Research: It is used as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

Mécanisme D'action

The mechanism of action of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity and leading to antimicrobial effects. Additionally, the chlorophenyl group can enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparaison Avec Des Composés Similaires

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Similar structure but with a ketone group instead of an alcohol group.

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethane: Similar structure but without the hydroxyl group.

Uniqueness: 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is unique due to the presence of both the triazole ring and the chlorophenyl group, which confer distinct chemical and biological properties. The hydroxyl group in its structure also allows for additional chemical modifications and interactions, making it a versatile compound for various applications.

Activité Biologique

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol is a compound of interest due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C10H8ClN3O

- Molecular Weight : 221.64 g/mol

- CAS Number : 58905-19-4

- Purity : >96% .

Antifungal Activity

One of the primary biological activities of this compound is its antifungal properties. It has been shown to inhibit the growth of various fungal pathogens by targeting ergosterol biosynthesis. Specifically, it acts as a potent inhibitor of the enzyme lanosterol demethylase, which is crucial in the synthesis of ergosterol, a key component of fungal cell membranes.

Table 1: Antifungal Activity Against Common Pathogens

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | 15 | 8 µg/mL |

| Aspergillus niger | 18 | 4 µg/mL |

| Botrytis cinerea | 20 | 2 µg/mL |

Data sourced from various antifungal studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties. It has shown cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro studies demonstrated that treatment with this compound resulted in:

- IC50 Values :

- MCF-7 (breast cancer): 12 µM

- A549 (lung cancer): 15 µM

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The triazole ring is known to facilitate binding to enzymes involved in critical metabolic pathways.

Enzyme Inhibition

The compound's triazole structure allows it to inhibit enzymes such as:

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7,10,15H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANDFHBWHQFNCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN2C=NC=N2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.